molecular formula C11H14O2 B1282131 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene CAS No. 30405-75-5

1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene

Cat. No.: B1282131
CAS No.: 30405-75-5
M. Wt: 178.23 g/mol
InChI Key: PRHTXAOWJQTLBO-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene: is an organic compound with the molecular formula C11H14O2 . It is also known by other names such as methyl isoeugenol and isoeugenol methyl ether . This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor. It is found naturally in various essential oils, including citronella oil and ylang-ylang oil .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene can be synthesized through the methylation of isoeugenol . The process involves the reaction of isoeugenol with dimethyl sulfate in the presence of a base such as potassium hydroxide . The reaction conditions typically include stirring the mixture at room temperature until the reaction is complete. The product is then extracted and purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity . The final product is often used in the fragrance industry due to its pleasant aroma .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups contribute to its characteristic aroma and potential biological activities .

Properties

IUPAC Name

1,2-dimethoxy-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)9-5-6-10(12-3)11(7-9)13-4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHTXAOWJQTLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515448
Record name 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30405-75-5
Record name 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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